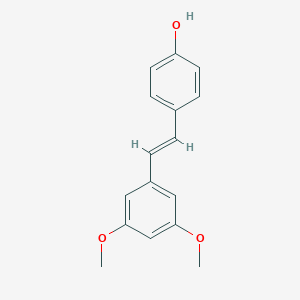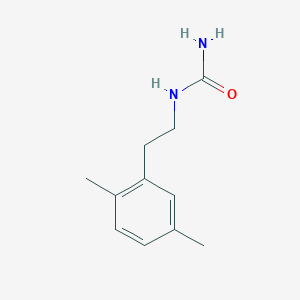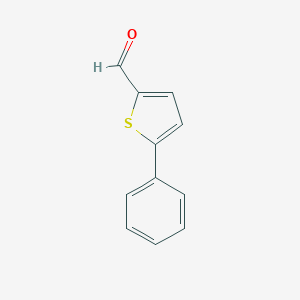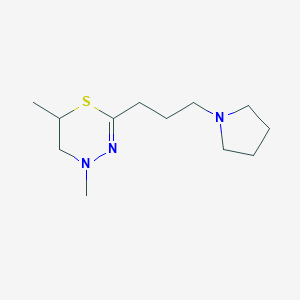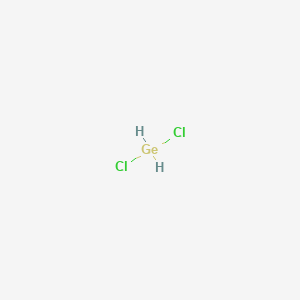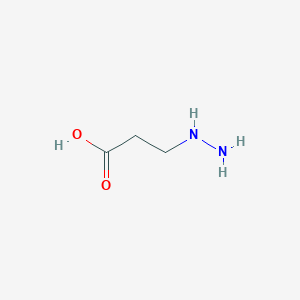
3-Hydrazinopropionic acid
描述
3-Hydrazinopropionic acid (3-HPA) is a non-proteinogenic amino acid that has received significant attention in recent years due to its potential applications in various fields of scientific research. It is a derivative of the amino acid L-serine, and its chemical structure consists of a hydrazine group attached to the β-carbon of the serine side chain. In
作用机制
The mechanism of action of 3-Hydrazinopropionic acid is not fully understood, but studies have suggested that it works by inducing oxidative stress in cells. This leads to the activation of several signaling pathways that ultimately result in cell death. However, the exact molecular targets of 3-Hydrazinopropionic acid are still unknown and require further investigation.
生化和生理效应
Studies have shown that 3-Hydrazinopropionic acid can have several biochemical and physiological effects on cells. It can induce oxidative stress, alter cellular metabolism, and affect gene expression. In addition, 3-Hydrazinopropionic acid has been shown to have neuroprotective effects by preventing the formation of toxic protein aggregates and reducing inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-Hydrazinopropionic acid in lab experiments is its selectivity towards cancer cells. This makes it a potential candidate for developing new cancer therapies that target only cancer cells and spare healthy cells. However, one of the limitations of using 3-Hydrazinopropionic acid is its toxicity towards healthy cells at high concentrations. This requires careful optimization of dosages in lab experiments to avoid unwanted side effects.
未来方向
There are several future directions for research on 3-Hydrazinopropionic acid. One of the most promising directions is in developing new cancer therapies that target specific types of cancer cells using 3-Hydrazinopropionic acid. In addition, further investigation is needed to fully understand the molecular targets and mechanism of action of 3-Hydrazinopropionic acid. This will help in developing more targeted and effective therapies for various diseases. Finally, more studies are needed to investigate the potential side effects of 3-Hydrazinopropionic acid and optimize dosages for safe use in humans.
Conclusion
In conclusion, 3-Hydrazinopropionic acid is a non-proteinogenic amino acid that has potential applications in various fields of scientific research. It can selectively kill cancer cells, protect neurons from oxidative stress, and prevent the formation of toxic protein aggregates. However, further research is needed to fully understand its mechanism of action and potential side effects. 3-Hydrazinopropionic acid has promising potential for developing new therapies for cancer and neurodegenerative diseases, and it will continue to be an important area of research in the future.
合成方法
There are several methods for synthesizing 3-Hydrazinopropionic acid, including the reaction of hydrazine hydrate with acrylonitrile, the reaction of hydrazine hydrate with acrylamide, and the reaction of hydrazine hydrate with acrylic acid. However, the most commonly used method is the reaction of L-serine with hydrazine hydrate in the presence of a catalyst such as sodium carbonate or sodium hydroxide. The reaction yields 3-Hydrazinopropionic acid and water as by-products.
科学研究应用
3-Hydrazinopropionic acid has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 3-Hydrazinopropionic acid can selectively kill cancer cells by inducing apoptosis, a process of programmed cell death. This makes it a potential candidate for developing new cancer therapies.
In addition to cancer research, 3-Hydrazinopropionic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 3-Hydrazinopropionic acid can protect neurons from oxidative stress and prevent the formation of toxic protein aggregates, which are hallmarks of these diseases.
属性
IUPAC Name |
3-hydrazinylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-5-2-1-3(6)7/h5H,1-2,4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICARQSBNIMOEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170963 | |
| Record name | 3-Hydrazinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinopropionic acid | |
CAS RN |
18046-19-0 | |
| Record name | 3-Hydrazinopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3-hydrazino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydrazinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDRAZINOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW42N6SAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



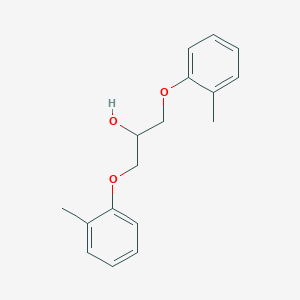
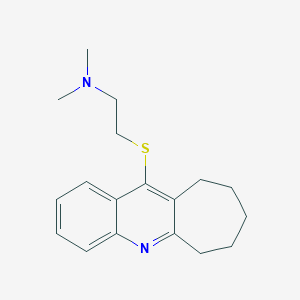
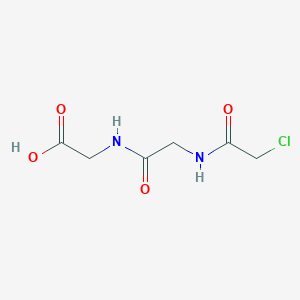
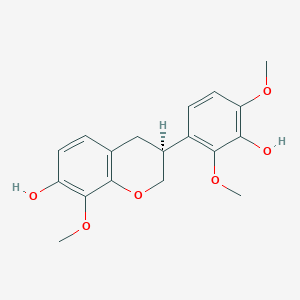
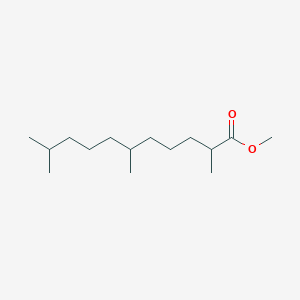
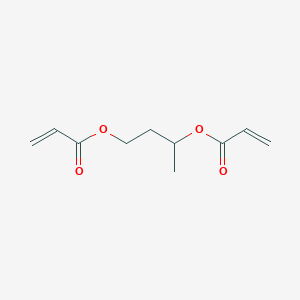
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
